molecular formula C78H124N26O27S2 B12771312 L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- CAS No. 119400-72-5

L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl-

Cat. No.: B12771312
CAS No.: 119400-72-5
M. Wt: 1922.1 g/mol
InChI Key: JZCNZKYQBJKBMM-MTNZBRKKSA-N
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Description

L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter method involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. This method is advantageous for producing large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, the peptide may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.

    L-Phenylalanine: A simpler amino acid that serves as a building block for more complex peptides.

Uniqueness

The uniqueness of L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- lies in its specific sequence and structure, which confer unique biochemical properties and potential applications. Its ability to form specific interactions with molecular targets makes it a valuable tool in research and therapeutic development.

Properties

CAS No.

119400-72-5

Molecular Formula

C78H124N26O27S2

Molecular Weight

1922.1 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H124N26O27S2/c1-38(63(116)100-51(32-57(84)108)73(126)102-53(77(130)131)30-40-12-5-4-6-13-40)91-66(119)46(17-21-55(82)106)96-67(120)44(16-11-28-88-78(85)86)95-70(123)48(20-24-60(112)113)99-76(129)62(39(2)105)104-75(128)54(36-132)103-74(127)52(33-61(114)115)101-68(121)43(15-8-10-27-80)94-71(124)49(25-29-133-3)98-69(122)47(18-22-56(83)107)97-72(125)50(31-41-34-87-37-90-41)92-58(109)35-89-65(118)45(19-23-59(110)111)93-64(117)42(81)14-7-9-26-79/h4-6,12-13,34,37-39,42-54,62,105,132H,7-11,14-33,35-36,79-81H2,1-3H3,(H2,82,106)(H2,83,107)(H2,84,108)(H,87,90)(H,89,118)(H,91,119)(H,92,109)(H,93,117)(H,94,124)(H,95,123)(H,96,120)(H,97,125)(H,98,122)(H,99,129)(H,100,116)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,110,111)(H,112,113)(H,114,115)(H,130,131)(H4,85,86,88)/t38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,62-/m0/s1

InChI Key

JZCNZKYQBJKBMM-MTNZBRKKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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